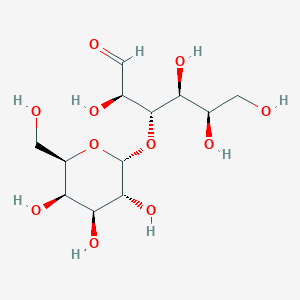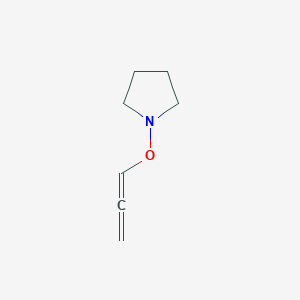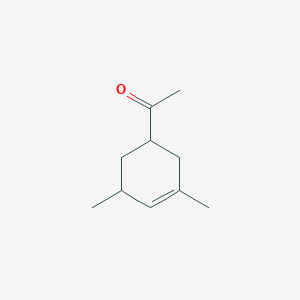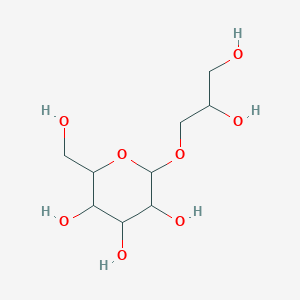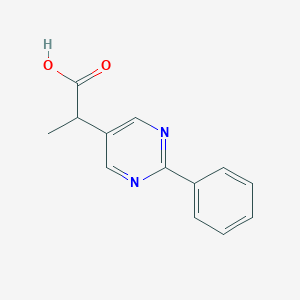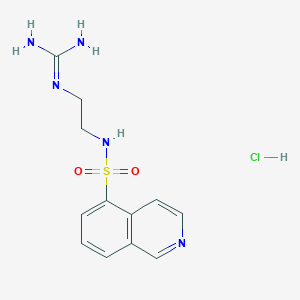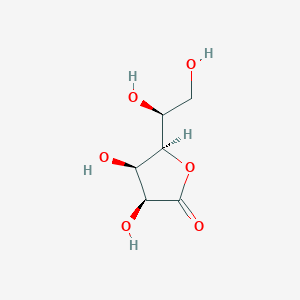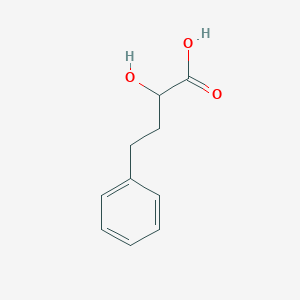
2-Hydroxy-4-phenylbutanoic acid
Übersicht
Beschreibung
2-Hydroxy-4-phenylbutanoic acid, also known as ®-(-)-2-Hydroxy-4-phenylbutyric acid, is a compound with the molecular formula C10H12O3 . It is a valuable intermediate for the synthesis of angiotensin-converting enzyme inhibitors .
Synthesis Analysis
The synthesis of ®-2-Hydroxy-4-phenylbutanoic acid can be achieved through the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases . A novel biocatalytic approach for asymmetric synthesis of R-HPBA uses recombinant Pichia pastoris expressing the Tyr52Leu variant of d-lactate dehydrogenase (d-LDH) from Lactobacillus plantarum .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-phenylbutanoic acid is represented by the InChI Key JNJCEALGCZSIGB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . The recombinant yeast cells showed impressive catalytic activity at a high concentration of NaOPBA (380 mM, 76 g/L) and achieved full conversion starting with 40 g/L NaOPBA or even at higher concentration .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-4-phenylbutanoic acid include a molecular weight of 180.201 Da .
Wissenschaftliche Forschungsanwendungen
Role in Bestatin Inhibition : A study by Nakamura et al. (1976) found that the crystallized hydrobromide of 3-amino-2-hydroxy-4-phenylbutanoic acid exhibits a (2S, 3R)-configuration. This configuration is significant in the inhibition of aminopeptidase B and leucine aminopeptidase by Bestatin, highlighting its role in medicinal chemistry (Nakamura et al., 1976).
Synthesis for Bestatin : Liu Xiao (2005) successfully synthesized 3-Amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate for the synthesis of Bestatin, a drug used in cancer treatment, with an overall yield of 47.8% (Liu Xiao, 2005).
Building Blocks for KMI Derivatives : Lee et al. (2006) synthesized (2R,3S)- and (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acids from D-glucono--lactone. These compounds serve as key units for KMI derivatives, which are potential drug candidates (Lee et al., 2006).
Potential Drug Target : A study by Raajaraman et al. (2019) suggests that 2-phenylbutanoic acid has potential as a drug target due to its unique properties, which could be significant for drug discovery (Raajaraman et al., 2019).
Synthesis of ACE Inhibitors : Bradshaw et al. (1991) presented a method for asymmetrically synthesizing (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid, important building blocks for angiotensin-converting enzyme (ACE) inhibitors (Bradshaw et al., 1991).
Chemo-Enzymatic Synthesis for ACE Inhibitors : Larissegger-Schnell et al. (2005) demonstrated a chemo-enzymatic method to synthesize (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. These acids are important building blocks for ACE inhibitors, used in treating hypertension (Larissegger-Schnell et al., 2005).
Enantioselective Hydrogenation in Synthesis : Zhu et al. (2010, 2011) developed methods for the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, efficiently synthesizing 2-hydroxy-4-arylbutanoic acids. These acids are common intermediates for ACE inhibitors (Zhu et al., 2010) (Zhu et al., 2011).
Safety And Hazards
Zukünftige Richtungen
The findings of the study on the synthesis of ®-2-Hydroxy-4-phenylbutanoic acid promote both the biotransformation of R-HPBA and an extension of the application of recombinant yeast as biocatalysts . This suggests potential future directions in the field of biocatalysis and the production of valuable intermediates for pharmaceutical applications .
Eigenschaften
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylbutanoic acid | |
CAS RN |
4263-93-8 | |
| Record name | 2-Hydroxy-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4263-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

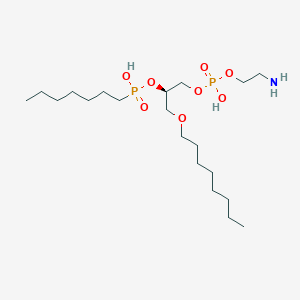
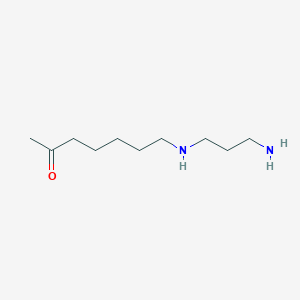
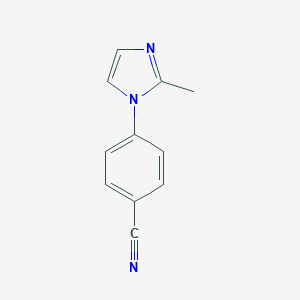
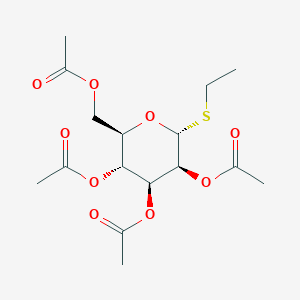
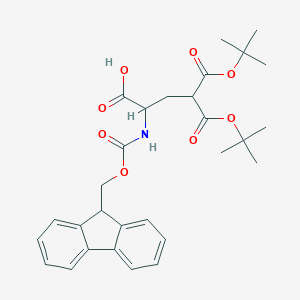
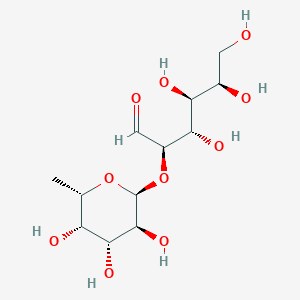
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
